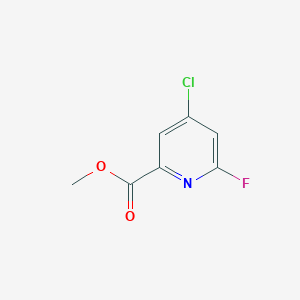

Methyl 4-chloro-6-fluoropyridine-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-chloro-6-fluoropyridine-2-carboxylate: is an organic compound belonging to the pyridine family It is characterized by the presence of a chlorine atom at the 4-position, a fluorine atom at the 6-position, and a methyl ester group at the 2-position of the pyridine ring

作用机制

Target of Action

Methyl 4-chloro-6-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative Fluoropyridines are generally known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the compound’s potential use in the synthesis of various biologically active compounds , it can be inferred that it may have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled with adequate ventilation and its release to the environment should be avoided . These precautions suggest that environmental conditions could impact the compound’s stability and efficacy.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-fluoropyridine-2-carboxylate typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 4-chloro-6-fluoropyridine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

化学反应分析

Types of Reactions: Methyl 4-chloro-6-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Nucleophilic Substitution: Substituted pyridine derivatives.

Hydrolysis: 4-chloro-6-fluoropyridine-2-carboxylic acid.

Reduction: 4-chloro-6-fluoropyridine-2-methanol.

科学研究应用

Chemistry: Methyl 4-chloro-6-fluoropyridine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties .

Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of functionalized pyridine derivatives. These derivatives find applications in various industrial processes, including catalysis and material science .

相似化合物的比较

Methyl 2-fluoropyridine-4-carboxylate: Similar structure but lacks the chlorine atom at the 4-position.

Methyl 6-fluoropyridine-2-carboxylate: Similar structure but lacks the chlorine atom at the 4-position and has the fluorine atom at the 6-position.

Uniqueness: Methyl 4-chloro-6-fluoropyridine-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination of substituents enhances its reactivity and potential for diverse chemical transformations. The compound’s unique structure also contributes to its potential biological activities and applications in various fields.

生物活性

Methyl 4-chloro-6-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly as a pharmacophore in drug development. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through various methods, including the reaction of pyridine-2-carboxylic acid with thionyl chloride, followed by methyl esterification. The production rates can vary significantly depending on the reaction conditions, with reported yields ranging from 49.7% to 85.2% under optimized conditions .

Target of Action

The compound acts primarily on biological pathways involving fluorinated pyridines, which are known for their reduced basicity compared to other halogenated analogues. This property can influence their reactivity and interaction with biological targets.

Mode of Action

Fluorinated compounds like this compound typically exhibit lower reactivity due to the electronegativity of fluorine. This characteristic allows them to serve as stable intermediates in the synthesis of biologically active molecules, potentially leading to diverse pharmacological effects.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound may possess antimicrobial and anticancer activities. In particular, its derivatives have been explored for their efficacy against various cancer cell lines, demonstrating significant growth inhibition. For instance, compounds derived from this structure have shown promising results in inhibiting cell proliferation in models such as MDA-MB-231 (triple-negative breast cancer) cells .

Case Studies

- Anticancer Activity : A study highlighted a derivative exhibiting an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent inhibitory effects with a favorable selectivity index compared to non-cancerous cell lines .

- Antimicrobial Activity : Another investigation revealed that certain derivatives displayed significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.

Pharmacokinetics

Pharmacokinetic studies have indicated that the compound has a moderate clearance rate (82.7 mL/h/kg) and an oral bioavailability of approximately 31.8%, which supports its potential for therapeutic use .

Toxicity Studies

Toxicity assessments conducted on animal models have demonstrated that this compound does not exhibit acute toxicity at high concentrations (up to 2000 mg/kg), which is promising for its safety profile in therapeutic applications .

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its derivatives are being investigated for their roles as potential drug candidates targeting various diseases, including cancers and infectious diseases .

Summary Table of Biological Activities

| Activity Type | Cell Line/Organism | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.126 μM | Significant growth inhibition |

| Antimicrobial | Various bacteria | Not specified | Effective against gram-positive/negative |

| Toxicity | Kunming mice | >2000 mg/kg | No acute toxicity observed |

属性

IUPAC Name |

methyl 4-chloro-6-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKKNJAYJNVNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。